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Compound of Interest

Compound Name: N-(2-aminoethyl)benzamide

Cat. No.: B168569 Get Quote

This technical guide provides an in-depth overview of N-(2-aminoethyl)benzamide and its

structural analogs, targeting researchers, scientists, and drug development professionals. It

explores their diverse therapeutic applications, mechanisms of action, and the experimental

methodologies used in their evaluation.

Introduction to N-(2-aminoethyl)benzamide and its
Analogs
N-(2-aminoethyl)benzamide is a chemical entity featuring a benzamide group linked to an

ethylamine side chain. This core structure serves as a versatile scaffold in medicinal chemistry,

giving rise to a wide array of derivatives with significant biological activities.[1] Modifications to

the benzamide ring, the ethylenediamine linker, and the terminal amino group can profoundly

influence the pharmacological properties of these compounds, leading to a broad spectrum of

therapeutic potentials.[2] These analogs have been investigated for their roles in treating

conditions ranging from metabolic disorders and neurodegenerative diseases to cancer and

inflammatory conditions.[1][2][3]

Therapeutic Applications and Mechanisms of Action
Structural analogs of N-(2-aminoethyl)benzamide have demonstrated efficacy in several key

therapeutic areas.
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A significant area of research has focused on N-(2-(benzylamino)-2-oxoethyl)benzamide

analogs as protective agents for pancreatic β-cells against endoplasmic reticulum (ER) stress.

[3][4] ER stress-induced β-cell dysfunction and death are critical factors in the development of

diabetes.[4]

Mechanism of Action: These analogs modulate the Unfolded Protein Response (UPR), a

signaling cascade activated by ER stress. The UPR is mediated by three ER membrane

proteins: IRE1α (inositol-requiring protein 1α), PERK (PKR-like ER kinase), and ATF6

(activating transcription factor 6).[3] Under ER stress, these sensors are activated, and certain

N-(2-aminoethyl)benzamide analogs have been shown to protect β-cells by mitigating the

detrimental effects of this activation.[5] One notable analog, WO5m, demonstrated a significant

improvement in potency and water solubility compared to earlier compounds.[3][4]
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Caption: ER Stress and the Unfolded Protein Response (UPR) Pathway.
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N-(2-aminoethyl)benzamide and its halo- and nitro-substituted analogs have been identified

as potent, reversible inhibitors of monoamine oxidase-B (MAO-B).[1][6] MAO-B is an enzyme

involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for

neurodegenerative conditions like Parkinson's disease.[1] These compounds act as

competitive, time-dependent inhibitors.[6]

Anticancer Activity
Analogs featuring a 2-hydroxybenzamide (salicylamide) core have shown promise as

anticancer agents.[2]

Mechanism of Action: Several of these salicylamide derivatives exert their effects by inhibiting

the STAT3 signaling pathway. The STAT3 pathway is often overactive in various cancers and is

crucial for cell proliferation and survival.[2] Halogen substitutions on the salicylamide ring,

particularly at the 5-position, can enhance the inhibitory activity.[2]
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Caption: Inhibition of the STAT3 Signaling Pathway by Salicylamide Analogs.
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The salicylamide-based analogs are also being explored as non-steroidal anti-inflammatory

agents (NSAIDs).[7]

Mechanism of Action: The proposed mechanism is twofold: inhibition of cyclooxygenase (COX)

enzymes (COX-1 and COX-2), which are central to prostaglandin synthesis, and modulation of

the NF-κB signaling pathway. NF-κB is a key transcription factor that controls the expression of

pro-inflammatory cytokines.[7]

Other Therapeutic Potentials
Anticonvulsant Activity: Certain benzamide derivatives have shown anticonvulsant properties

in animal models.

Irritable Bowel Syndrome (IBS): 2-Amino-N-phenethylbenzamides have been synthesized

and demonstrated spasmolytic and anti-inflammatory effects, suggesting their potential use

in treating IBS.[8][9] These compounds were found to inhibit the expression of interleukin-1β.

[9]

Antioxidant and Antibacterial Activities: Some novel benzamide compounds have been

studied for their antioxidant and antibacterial properties.[1]

Quantitative Data Summary
The following tables summarize key quantitative data for various N-(2-aminoethyl)benzamide
analogs.

Table 1: Pancreatic β-Cell Protective Activity of N-(2-(Benzylamino)-2-oxoethyl)benzamide

Analogs[3]

Compound ID Maximal Activity (%) EC₅₀ (µM)

WO5m 100 0.1 ± 0.01

1 Not specified ~2.8

Table 2: Anticancer Activity of Salicylamide Derivatives[2]
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Compound ID
R1 (Salicyl
Ring)

R2 (Amide N-
substituent)

Cell Line IC₅₀ (µM)

Niclosamide 5-Cl
2-Cl, 4-NO₂-

phenyl
Various < 1.0

Table 3: MAO-B Inhibitory Activity

Note: Specific IC₅₀ or Kᵢ values for N-(2-aminoethyl)benzamide analogs as MAO-B inhibitors

require further targeted searches of medicinal chemistry literature, as the provided search

results confirm the activity but do not consistently provide specific quantitative data points in

the abstracts.

Experimental Protocols
Detailed methodologies are crucial for the evaluation of these compounds. Below are

representative protocols based on the literature.

Synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide
Analogs[4]
This protocol describes a general multi-step synthesis.
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Caption: General Synthetic Workflow for N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs.

Step 1: Coupling: Substituted benzoic acids are coupled with corresponding substituted ethyl

glycinates in the presence of EDC/HOBt in dimethylformamide to yield a benzoylglycine

ester.[3]

Step 2: Hydrolysis: The resulting ester is hydrolyzed with an aqueous solution of LiOH in

ethanol to afford the key intermediate, benzoylglycine.[3]

Step 3: Amidation: The benzoylglycine intermediate is reacted with various substituted

benzylamines in dichloromethane using HATU as a coupling agent to yield the final N-(2-

(benzylamino)-2-oxoethyl)benzamide analogs.[3]

In Vitro COX Inhibition Assay[8]
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This protocol determines the inhibitory activity of a test compound on purified COX-1 and COX-

2 enzymes.

Materials:

Purified COX-1 and COX-2 enzymes

Arachidonic acid (substrate)

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Test compound (e.g., N-(2-aminoethyl)-2-hydroxybenzamide)

ELISA kit for Prostaglandin E₂ (PGE₂)

96-well microplates

Procedure:

Prepare serial dilutions of the test compound in the reaction buffer.

In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test

compound dilutions.

Pre-incubate the mixture for 15 minutes at 25°C.

Initiate the enzymatic reaction by adding arachidonic acid.

Incubate for a specified time (e.g., 10 minutes) at 37°C.

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

Quantify the amount of PGE₂ produced using an ELISA kit to determine the extent of

enzyme inhibition.

In Vitro Anti-inflammatory Activity in Macrophage
Cells[8]
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This protocol assesses the effect of a compound on the production of inflammatory mediators

in cultured macrophage cells.

Materials:

RAW 264.7 macrophage cell line

Lipopolysaccharide (LPS)

Griess reagent for nitric oxide (NO) measurement

ELISA kits for TNF-α and IL-1β

Cell culture medium (e.g., DMEM) and supplements

Procedure:

Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

Pre-treat the cells with various concentrations of the test compound for 1 hour.

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory

response.

After incubation, collect the cell culture supernatant.

Nitric Oxide (NO) Measurement: Mix the supernatant with Griess reagent and measure the

absorbance at 540 nm to determine the nitrite concentration, an indicator of NO

production.

Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and

IL-1β using specific ELISA kits according to the manufacturers' instructions.

Conclusion and Future Directions
The N-(2-aminoethyl)benzamide scaffold is a privileged structure in medicinal chemistry,

leading to analogs with a wide range of therapeutic applications. The research highlights

promising leads for diabetes, neurodegenerative diseases, cancer, and inflammatory disorders.
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Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic

properties of these lead compounds, including enhancing their solubility and target specificity.

[3] Further exploration of structure-activity relationships will be critical in designing next-

generation analogs with improved efficacy and safety profiles for clinical development. The use

of these scaffolds in fragment-based drug design also presents a powerful strategy for

discovering novel therapeutics.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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